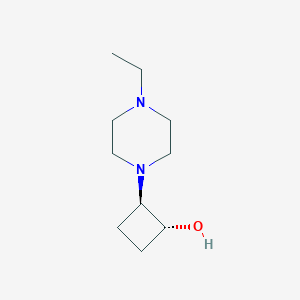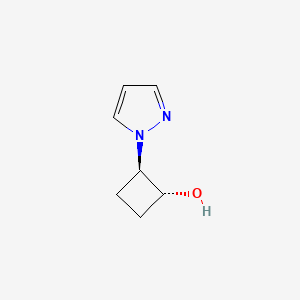
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol
Descripción general
Descripción
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol, also known as 4-propynylpyrrolidin-3-ol, is a synthetic compound that has been studied for its potential applications in scientific research. It is an analogue of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA).
Aplicaciones Científicas De Investigación
Intercalating Nucleic Acids (INAs)
One study focused on the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which was used to create oligodeoxynucleotides (ODN) that form intercalating nucleic acids (INA). These INAs showed varying effects on the stability of DNA and RNA duplexes, with specific modifications leading to slight destabilization of INA-DNA duplexes while strongly destabilizing INA-RNA duplexes. This research highlights the potential of using such compounds in DNA/RNA structure studies and possibly in gene therapy applications (Filichev & Pedersen, 2003).
Bi-Substrate Inhibitors of Human Purine Nucleoside Phosphorylase
Derivatives of (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol have been synthesized and evaluated as potential inhibitors of purine nucleoside phosphorylase (PNP), a crucial enzyme in nucleotide metabolism. Two specific compounds were identified as nanomolar competitive inhibitors, demonstrating the compound's relevance in developing new treatments for diseases related to purine metabolism (Rejman et al., 2012).
Functionalized Pyrrole Derivatives
A palladium iodide-catalyzed carbonylative approach has been used to create functionalized pyrrole derivatives from N-Boc-1-amino-3-yn-2-ols, including compounds related to (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol. This method offers a novel route to synthesizing highly functionalized pyrrole derivatives, useful in various chemical synthesis and pharmaceutical applications (Gabriele et al., 2012).
Synthesis of Enantiomerically Pure Pyrrolidin-3-ols
Another study describes asymmetric 1,3-dipolar cycloaddition reactions to produce enantiomerically pure 4-substituted pyrrolidin-3-ols, demonstrating the compound's utility as a chiral building block for synthesizing bioactive molecules. This research emphasizes the importance of (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol in the synthesis of glycosidase inhibitors (Karlsson & Högberg, 2001).
Propiedades
IUPAC Name |
(3S,4R)-4-prop-1-ynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,4-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXJNOUGTKXFEY-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)

![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)

![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)

![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)
